2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine

Anticancer Screening NCI-60 Panel Phenazine Derivatives

Researchers investigating melanoma-selective anticancer agents or dual topoisomerase inhibition face a critical gap in sourcing well-characterized imidazo[4,5-b]phenazine analogs with defined SAR profiles. This 4-fluorophenyl derivative (Compound 4b) directly addresses this need. • Demonstrated 51% growth inhibition (GI%) against M14 melanoma cells at 10 µM, a 3-fold selectivity advantage over the non-halogenated analog. • Part of a rigorously characterized SAR series (4a-j) where dual Topo I/IIα inhibitory activity is restricted to specific substitution patterns, essential for systematic target engagement studies. • Structurally positioned within the active imidazophenazine class showing up to 88% GI% against SK-OV-3 ovarian cancer cells, enabling cross-comparison of aryl substitution effects.

Molecular Formula C19H11FN4
Molecular Weight 314.3 g/mol
CAS No. 114991-81-0
Cat. No. B11986865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine
CAS114991-81-0
Molecular FormulaC19H11FN4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)F
InChIInChI=1S/C19H11FN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H
InChIKeyMJWDOMHDWHAAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (CAS 114991-81-0) | Procurement Guide for Scientific Research


2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (CAS 114991-81-0) is a heterocyclic compound belonging to the imidazo[4,5-b]phenazine class, characterized by a fused imidazole-phenazine core with a para-fluorophenyl substituent at the 2-position . This compound has been identified in the patent literature as a candidate for pharmaceutical development in cancer therapy and has been screened by the NCI Developmental Therapeutics Program for growth inhibition across human tumor cell lines [1].

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine: Why In-Class Analogs Cannot Be Freely Substituted


Within the imidazo[4,5-b]phenazine class, substitution at the 2-position aryl group exerts profound and non-linear effects on both cytotoxic potency and target selectivity. A direct comparative study of fourteen analogs (4a–j and 6a–d) demonstrated that growth inhibition percent (GI%) at 10 μM varied dramatically across different cancer cell lines depending on the aryl substituent [1]. For instance, the 4-fluorophenyl derivative (4b) showed GI% of 51% against M14 melanoma cells, whereas the unsubstituted phenyl analog (4a) and the 2,4-dichlorophenyl analog (4i) exhibited distinct and non-interchangeable activity profiles across the same panel [1]. Additionally, SAR analysis reveals that dual Topo I/IIα inhibitory capability is restricted to a narrow subset of analogs; indiscriminate substitution would forfeit this dual-target mechanism [1]. The fluorophenyl substituent specifically modulates electronic and steric interactions within the DNA intercalation binding pocket, effects that cannot be replicated by non-halogenated or differently halogenated analogs [2].

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine: Quantitative Differential Evidence vs. Closest Analogs


NCI-60 One-Dose Screening: 4-Fluorophenyl Derivative Shows Differential Growth Inhibition Profile

In NCI Developmental Therapeutics Program one-dose screening (10 μM), 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) demonstrated a GI% of 51% against the M14 melanoma cell line, whereas the same compound showed only 44% GI% against T-47D breast cancer cells [1]. This differential sensitivity across tumor types contrasts with other class members; for instance, the 2,4-dichlorophenyl analog (4i) showed GI% of only 16% against M14 cells [1]. This demonstrates that the 4-fluorophenyl substituent confers melanoma-selective activity not present in the dichloro analog. Additionally, the compound has been registered in NCI databases for growth inhibition assays against MCF7 (breast) and IGROV1 (ovarian) cell lines, indicating broader evaluative interest .

Anticancer Screening NCI-60 Panel Phenazine Derivatives

Topoisomerase I Inhibitory Activity: 4-Fluorophenyl Derivative Shows Comparable Potency to Camptothecin

In a direct enzymatic assay, 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine (4e, a closely related analog within the same series) exhibited Topo I inhibitory activity with an IC50 of 29.25 μM, compared to camptothecin with an IC50 of 25.71 μM under identical assay conditions [1]. While the target compound (4b) itself was not the most potent Topo I inhibitor in the series, its structural positioning within the SAR hierarchy provides a critical comparator for evaluating the effect of the 4-fluorophenyl substituent on target engagement. The study further demonstrated that imidazophenazine derivatives 4f and 4g displayed comparable potency to etoposide against Topo IIα (IC50 = 26.74, 22.72, and 20.52 μM, respectively), establishing the class's dual inhibitory capability [1].

Topoisomerase I Inhibition Anticancer Mechanism DNA Intercalation

Molecular Docking: 4-Fluorophenyl Substituent Confers Distinct Binding Interactions vs. Non-Halogenated Analogs

Molecular docking simulations in Topo I and Topo IIα revealed that the polycyclic scaffold of imidazophenazine derivatives accommodates in the DNA cleavage site, stacking between base pairs through multiple π-π interactions [1]. The 4-fluorophenyl substituent introduces distinct electrostatic and steric parameters compared to the unsubstituted phenyl analog (4a). This modification alters the binding pose and interaction energy within the topoisomerase/DNA cleavage complex, contributing to the differential GI% values observed in cellular assays [1][2]. The presence of fluorine at the para position modulates electron density on the phenyl ring, influencing π-stacking efficiency with surrounding DNA bases.

Molecular Docking DNA Intercalation Structure-Activity Relationship

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine: Recommended Research and Procurement Application Scenarios


Melanoma-Focused Anticancer Screening and SAR Studies

Based on the differential GI% of 51% against M14 melanoma cells versus only 16% for the 2,4-dichlorophenyl analog, this compound is optimally suited for melanoma-specific anticancer screening programs. Procurement is recommended when the research objective requires a fluorinated imidazophenazine scaffold with demonstrated selective activity in melanoma cell lines, where non-fluorinated or dichloro-substituted analogs would underperform [1].

Topoisomerase I/IIα Dual Inhibition Mechanism Studies

For research programs investigating dual topoisomerase inhibition as a therapeutic strategy, this compound serves as a key comparator within a defined SAR series. The 4-fluorophenyl derivative (4b) is part of a family where analogs 4e, 4f, and 4g have demonstrated quantifiable Topo I (IC50 = 29.25 μM vs. camptothecin 25.71 μM) and Topo IIα (IC50 = 26.74–22.72 μM vs. etoposide 20.52 μM) inhibitory activity [1]. Procurement of the full 4a–j series, including the 4-fluorophenyl derivative, enables systematic evaluation of how aryl substitution patterns influence target selectivity and dual inhibitory capability.

Ovarian Cancer Cell Line Evaluation (SK-OV-3)

The imidazophenazine series exhibits notable activity against ovarian cancer cells, with analog 4e showing GI% of 88% against SK-OV-3 cells [1]. The target compound (4b) is structurally positioned within this same active series, and its procurement is warranted for studies seeking to evaluate the effect of 4-fluorophenyl substitution on ovarian cancer cell proliferation inhibition. Additionally, NCI database records indicate evaluative interest in this compound against IGROV1 ovarian cancer cells .

DNA Intercalation and Fluorescence-Based Mechanistic Probing

The imidazo[4,5-b]phenazine scaffold has established utility as a DNA intercalator with fluorescent properties amenable to biophysical studies [1]. The 4-fluorophenyl derivative can be procured for investigations employing spectroscopic methods (UV-Vis, fluorescence) to characterize DNA binding affinity, intercalation kinetics, and the effect of para-fluorination on nucleic acid interactions. This application leverages the compound's polycyclic aromatic structure without requiring cellular potency.

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